Holmium vanadium tetraoxide

Description

Structure

2D Structure

Properties

CAS No. |

13977-63-4 |

|---|---|

Molecular Formula |

HoO4V-5 |

Molecular Weight |

279.868 |

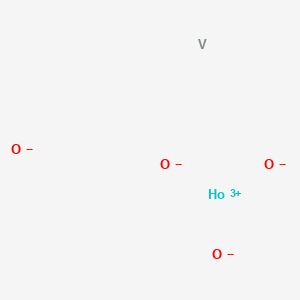

IUPAC Name |

holmium(3+);oxygen(2-);vanadium |

InChI |

InChI=1S/Ho.4O.V/q+3;4*-2; |

InChI Key |

JDIOBQAFLMVNNV-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Ho+3] |

Origin of Product |

United States |

Advanced Synthesis and Controlled Fabrication Methodologies for Holmium Vanadium Tetraoxide

Hydrothermal Synthesis Techniques for HoVO4 Crystalline Forms

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique offers excellent control over the size, shape, and crystallinity of the resulting products.

The synthesis of microcrystalline holmium vanadium tetraoxide via the hydrothermal method typically involves the reaction of a holmium salt (e.g., holmium nitrate) and a vanadium source (e.g., ammonium (B1175870) vanadate) in an aqueous solution. The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a designated period. For instance, single crystalline ammonium trivanadate (B10776886) (NH4V3O8) microcrystals with varied morphologies have been synthesized through the hydrothermal treatment of NH4VO3 with acetic acid at 140°C for 48 hours. rsc.org This approach can be adapted for HoVO4, where the holmium precursor is introduced into the reaction. The slow reaction kinetics under hydrothermal conditions allows for the growth of well-defined microcrystals.

For the preparation of nanocrystalline HoVO4, the hydrothermal method is modified to favor nucleation over crystal growth. This is often achieved by adjusting precursor concentrations, temperature, and pH, or by introducing capping agents. The synthesis of various vanadium oxide nanostructures, including nanoparticles, nanoribbons, and nanosheets, has been demonstrated through the hydrothermal reaction of bulk monoclinic VO2 and V2O3 precursors. rsc.org By controlling the reaction conditions, such as pH and the addition of organic molecules, the dimensionality and size of the resulting nanocrystals can be precisely tuned. rsc.org These principles are directly applicable to the synthesis of HoVO4 nanoparticles.

The final characteristics of hydrothermally synthesized HoVO4 are highly dependent on the synthesis parameters. Key factors that influence crystal size and morphology include:

pH: The pH of the precursor solution plays a critical role in determining the morphology of the final product. For example, in the synthesis of vanadium oxide nanocrystals, nanosheets are favored at a pH below 3, while nanoribbons form in a pH range of 3 to 7. rsc.org At higher pH values, the reaction can be inhibited, leading to the formation of nanoparticles. rsc.org

Temperature: Temperature affects the kinetics of the crystallization process. Higher temperatures generally lead to larger crystals and can influence the crystal phase. For instance, in the synthesis of vanadium oxide microstructures, hydrothermal treatment at 180°C has been shown to produce nanourchin spherical clusters. mdpi.com

Vanadium Concentration: The concentration of the vanadium precursor can also be used to control the size and shape of the resulting crystals. rsc.org

Surfactants and Additives: The introduction of surfactants or other additives can direct the growth of specific crystal faces, leading to controlled morphologies such as nanorods, nanowires, or nanoplates. mdpi.com These molecules can also act as capping agents to limit particle growth and prevent agglomeration, which is crucial for the synthesis of stable nanocrystalline dispersions.

| Parameter | Effect on Crystal Size and Morphology |

| pH | Influences the dimensionality of the nanocrystals (e.g., nanosheets at low pH, nanoribbons at neutral pH). rsc.org |

| Temperature | Affects crystal growth rate and can determine the final morphology (e.g., spherical clusters at higher temperatures). mdpi.com |

| Precursor Concentration | Can be adjusted to tune the size and shape of the microcrystals. rsc.org |

| Additives/Surfactants | Can direct crystal growth to achieve specific shapes and prevent agglomeration of nanoparticles. mdpi.com |

Conventional Solid-State Reaction Routes for Polycrystalline HoVO4

The conventional solid-state reaction method is a traditional and straightforward approach for synthesizing polycrystalline materials. This technique involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by repeated grinding and heating at high temperatures to promote diffusion and reaction between the solid particles.

For the synthesis of polycrystalline HoVO4, stoichiometric amounts of holmium oxide (Ho2O3) and vanadium pentoxide (V2O5) powders are thoroughly mixed. The mixture is then subjected to a series of calcination steps at elevated temperatures. A comparative study on the solid-state synthesis of triclinic FeVO4 highlights that mechanical milling can significantly affect the sintering temperature. researchgate.net While manual grinding requires firing at temperatures between 500°C and 650°C, mechanical attrition can facilitate the reaction at lower temperatures. researchgate.net A similar approach can be employed for HoVO4, where the reaction proceeds according to the following equation:

Ho2O3 + V2O5 → 2HoVO4

The process typically involves intermediate grinding steps to ensure homogeneity and complete reaction. The final product is a polycrystalline powder of this compound.

| Step | Description |

| 1. Mixing | Stoichiometric amounts of solid precursors (e.g., Ho2O3 and V2O5) are intimately mixed. |

| 2. Grinding | The mixture is ground to increase the surface area and contact between reactants. This can be done manually or via mechanical milling. |

| 3. Calcination | The ground mixture is heated at high temperatures (e.g., 500-800°C) for several hours to initiate the solid-state reaction. |

| 4. Intermediate Grinding | The calcined product is cooled and ground again to ensure homogeneity. |

| 5. Final Calcination | The material is subjected to a final heating step at a potentially higher temperature to ensure the formation of a single-phase polycrystalline product. |

Controlled Co-precipitation Synthesis of HoVO4 Nanoparticles

Co-precipitation is a simple, cost-effective, and widely used wet-chemical method for the synthesis of nanoparticles. mdpi.com This technique involves the simultaneous precipitation of multiple ions from a solution to form a mixed, often amorphous, precursor, which is subsequently calcined to obtain the desired crystalline phase. The control over particle size and morphology is a key advantage of this method.

The synthesis of HoVO4 nanoparticles via co-precipitation typically involves dissolving a holmium salt and a vanadium precursor in a suitable solvent. vulcanchem.com A precipitating agent, such as ammonium hydroxide, is then added to the solution, leading to the co-precipitation of holmium and vanadate (B1173111) ions. The resulting precipitate is then washed, dried, and calcined at an appropriate temperature to yield HoVO4 nanoparticles.

The "controlled" aspect of this synthesis is achieved by carefully manipulating various reaction parameters that influence the nucleation and growth of the nanoparticles. These parameters include:

Precursor Concentration: Affects the supersaturation of the solution, which in turn influences the nucleation rate.

pH: Controls the precipitation process and can affect the surface charge of the nanoparticles, influencing their stability and tendency to agglomerate.

Temperature: Influences the kinetics of both the precipitation reaction and the subsequent aging of the precipitate.

Stirring Rate: Ensures a homogeneous distribution of reactants and can affect the particle size distribution.

Capping Agents: The addition of capping agents, such as amino acids (e.g., alanine, phenylalanine, cysteine), can effectively control the size, morphology, and uniformity of the HoVO4 nanoparticles by adsorbing onto the particle surface and preventing further growth and aggregation. researchgate.net

| Control Parameter | Influence on Nanoparticle Formation |

| Precursor Concentration | Governs the nucleation rate and initial particle size. |

| pH | Determines the point of precipitation and affects particle surface chemistry and stability. |

| Temperature | Affects reaction kinetics and the crystallinity of the precipitate. |

| Stirring Rate | Promotes homogeneity and can lead to a narrower particle size distribution. |

| Capping Agents | Control particle size and morphology, and prevent agglomeration. researchgate.net |

Wet Chemical Approaches for Uniform HoVO4 Nanoparticle Dispersion

Achieving a uniform dispersion of nanoparticles is crucial for many applications, as agglomeration can significantly degrade their unique properties. Wet chemical approaches offer several strategies to produce well-dispersed HoVO4 nanoparticles. These methods often focus on surface modification and the use of appropriate solvents and dispersing agents.

One effective wet chemical route is the co-precipitation method with controlled pH, as it can yield a very homogenous product. For instance, the synthesis of iron vanadate nanoparticles has been successfully achieved using a wet chemical process with a controlled pH value using ammonia (B1221849) solution, resulting in a high-purity and homogenous product. This principle can be directly applied to the synthesis of HoVO4 nanoparticles. By carefully controlling the pH during precipitation, the surface charge of the nanoparticles can be managed to induce electrostatic repulsion between particles, thereby preventing aggregation.

Integration Strategies for HoVO₄ in Composite Systems

The integration of this compound (HoVO₄) into composite systems is a key strategy for harnessing and enhancing its properties for various applications. By combining HoVO₄ with other materials, such as polymers or carbon-based nanostructures, it is possible to create multifunctional composites with synergistic or novel characteristics. These strategies focus on achieving a homogeneous dispersion of HoVO₄ nanoparticles within the host matrix, ensuring a strong interfacial connection, and preserving the intrinsic properties of the individual components. The following sections detail specific methodologies for creating HoVO₄-based nanocomposites.

Synthesis of HoVO₄/Phosphorus-Doped Carbon Nitride (P-CN) Nanocomposites

A hierarchical this compound/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite can be synthesized for applications such as electrochemical sensing. researchgate.net The synthesis involves a multi-step process that first establishes the phosphorus-doped carbon nitride matrix, followed by the in-situ formation of HoVO₄ nanoparticles.

The process for creating the P-CN support material typically begins with the thermal polymerization of a nitrogen-rich precursor like melamine, sometimes in the presence of a phosphorus source such as phosphoric acid. rroij.com To create the composite, HoVO₄ nanoparticles are then synthesized directly onto the P-CN matrix. This is often achieved through a simple hydrothermal method where precursors for HoVO₄ are introduced to a dispersion of P-CN. researchgate.net This approach ensures an intimate contact between the HoVO₄ nanoparticles and the P-CN, creating a hierarchical structure with enhanced electrocatalytic activity. researchgate.net

Fabrication of Poly(methyl methacrylate) (PMMA)-HoVO₄ Nanocomposites

Poly(methyl methacrylate) (PMMA) serves as an excellent host for HoVO₄ nanoparticles due to its optical clarity and processability. The fabrication of PMMA-HoVO₄ nanocomposites can be achieved primarily through two distinct methods: in-situ polymerization and blending. Both techniques aim to disperse HoVO₄ nanoparticles within the PMMA matrix, but the timing of nanoparticle introduction and the resulting composite structure differ significantly.

In-situ polymerization involves the polymerization of the methyl methacrylate (B99206) (MMA) monomer in the presence of pre-synthesized HoVO₄ nanoparticles. This method is designed to encapsulate or integrate the nanoparticles as the polymer chains are formed. Typically, HoVO₄ nanoparticles, often synthesized via a co-precipitation method, are dispersed in an aqueous medium. This dispersion is then introduced into an emulsifier-free emulsion polymerization system for MMA.

| Sample ID | Initiator (KPS) Conc. | Timing of HoVO₄ Addition | Resulting Polymer Bead Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| P1 | Standard | Before polymerization started | 244.8 - 502.5 | 0.005 - 0.206 |

| P2 | High | Before polymerization started | 244.8 - 502.5 | 0.005 - 0.206 |

| P3 | Standard | 2-3 minutes into polymerization | 244.8 - 502.5 | 0.005 - 0.206 |

Blending is a more straightforward physical mixing method for creating PMMA-HoVO₄ composites. In this technique, the HoVO₄ nanoparticles and the PMMA polymer are synthesized separately and then combined.

The process involves preparing an aqueous dispersion of the HoVO₄ nanoparticles and a separate latex of pure PMMA, typically synthesized via emulsifier-free emulsion polymerization. The two dispersions are then mixed together at room temperature with stirring for a set duration to ensure a homogeneous blend. This method avoids the chemical interactions between the nanoparticles and the polymerization initiators that occur during in-situ polymerization. While simpler, the effectiveness of this technique depends on the stability of the dispersions and the physical forces governing the interaction between the nanoparticles and the polymer beads.

Methodological Innovations in HoVO₄ Material Preparation

Recent advancements in materials science have led to the development of innovative methods for synthesizing this compound, moving beyond traditional solid-state reactions to techniques that offer greater control over particle size, morphology, and purity. These methods are crucial for producing high-quality HoVO₄ nanomaterials suitable for advanced applications.

Co-precipitation: This is a common and effective wet-chemical method for synthesizing HoVO₄ nanoparticles. It involves mixing aqueous solutions of a soluble holmium salt (e.g., holmium nitrate) and a vanadate source (e.g., ammonium vanadate with sodium hydroxide). The precipitate of HoVO₄ forms at room temperature and can be collected, washed, and dried. This technique allows for the synthesis of crystalline nanoparticles at a relatively low temperature. researchgate.netmetall-mater-eng.com

Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in a sealed vessel (an autoclave) containing the precursor solutions at elevated temperature and pressure. sciopen.com For HoVO₄, a hydrothermal process might use holmium chloride and ammonium vanadate as precursors, dissolved in a solvent like ethylene (B1197577) glycol, and heated for several hours. frontiersin.org This approach enables precise control over the crystallization process, leading to the formation of uniform, well-defined nanoparticles with specific morphologies. frontiersin.orgnih.gov Continuous-flow microreactors represent a further innovation in hydrothermal synthesis, allowing for rapid production and scalable manufacturing of nanoparticles. nih.gov

Sol-Gel Method: The sol-gel process offers a versatile route to produce highly pure and homogeneous nanomaterials. For vanadates, this technique typically involves the hydrolysis and condensation of a vanadium alkoxide precursor, such as vanadium(V) oxytripropoxide, often in the presence of a catalyst. mdpi.comdtic.mil The process starts with a colloidal suspension (sol) that, through further processing, forms a continuous solid network (gel). Subsequent drying and heat treatment of the gel yield the final oxide material. This method provides excellent control over the material's microstructure and surface properties. researchgate.net

Sonochemical-Assisted Synthesis: This approach utilizes high-intensity ultrasound to induce chemical reactions. In the synthesis of HoVO₄, a sonochemical-assisted route can be employed where ultrasonic irradiation is applied to the precursor solution. researchgate.net The acoustic cavitation creates localized hot spots with extreme temperatures and pressures, facilitating the formation of nanoparticles. Using capping agents like triethylenetetramine (B94423) (TETA) during this process can help control the size and morphology of the resulting spindle-shaped nanostructures. researchgate.net

Crystallographic Structure and High Pressure Structural Dynamics of Holmium Vanadium Tetraoxide

Ambient Pressure Crystal Structure of HoVO₄

Under ambient conditions, Holmium vanadium tetraoxide adopts a zircon-type crystal structure. vulcanchem.comarxiv.org This structure is characterized by its tetragonal symmetry. vulcanchem.com

Tetragonal Zircon-Type Structure (Space Group I4₁/amd)

HoVO₄ crystallizes in the tetragonal zircon-type structure, which is defined by the space group I4₁/amd. arxiv.orgnih.govmaterialsproject.orgmcgill.ca This classification indicates a body-centered tetragonal lattice with specific symmetry elements, including a four-fold screw axis (4₁) and a diagonal glide plane (d). The zircon structure consists of chains of alternating, edge-sharing VO₄ tetrahedra and HoO₈ dodecahedra that extend parallel to the c-axis. arxiv.org These chains are interconnected along the a-axis through edge-sharing HoO₈ dodecahedra. arxiv.org

Crystallographic Parameter Determination via Rietveld Refinement

The precise crystallographic parameters of HoVO₄ are determined using the Rietveld refinement method, a powerful technique for analyzing powder diffraction data. arxiv.orguniversallab.org This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic coordinates, and other structural details. universallab.orgusna.eduwikipedia.org For HoVO₄, Rietveld refinement of room temperature powder X-ray diffraction (XRD) data confirms the zircon-type structure and provides accurate lattice parameters. arxiv.orgresearchgate.net Well-fitted XRD patterns demonstrate that HoVO₄ crystallizes in a structure with the space group I4₁/amd without significant impurities. nih.gov

The table below presents the lattice parameters for HoVO₄ at ambient pressure, as determined by Rietveld refinement from experimental data.

| Lattice Parameter | Value (Å) |

|---|---|

| a | 7.121 |

| c | 6.292 |

Analysis of HoO₈ Polyhedra and VO₄ Tetrahedra within the Zircon Structure

The zircon structure of HoVO₄ is composed of isolated VO₄ tetrahedra and HoO₈ bisdisphenoids (a type of distorted cube). arxiv.org The VO₄ tetrahedra are corner-sharing and edge-sharing with the HoO₈ polyhedra. arxiv.org Each holmium (Ho) atom is coordinated to eight oxygen (O) atoms, forming the HoO₈ polyhedron. arxiv.org This polyhedron can be visualized as two interpenetrating HoO₄ tetrahedra. arxiv.org Specifically, each Ho atom is bonded to four oxygen atoms at a shorter distance and another four at a longer distance. arxiv.org The vanadium (V) atoms are tetrahedrally coordinated to four oxygen atoms, forming the stable VO₄ units. vulcanchem.com

The table below details the bond lengths within the HoO₈ and VO₄ polyhedra.

| Bond | Bond Length (Å) |

|---|---|

| Ho-O (shorter) | 2.28 - 2.31 |

| Ho-O (longer) | 2.42 - 2.46 |

| V-O | 1.71 - 1.74 |

High-Pressure Phase Transitions in HoVO₄

When subjected to high pressure, HoVO₄ undergoes a structural phase transition. vulcanchem.comnih.gov This transformation involves a change in the crystal structure from the ambient zircon-type to a scheelite-type structure. vulcanchem.comnih.gov

Zircon-to-Scheelite Structural Transformation (Space Group I4₁/a)

Under compression, HoVO₄ transitions from the zircon structure (space group I4₁/amd) to the scheelite structure (space group I4₁/a). arxiv.orgarxiv.org This is a first-order phase transition, characterized by a significant volume collapse of approximately 10-11%. arxiv.orgarxiv.org The scheelite structure also consists of HoO₈ bisdisphenoids and VO₄ tetrahedra. arxiv.org This transition is generally irreversible, meaning the scheelite structure is retained upon release of pressure. arxiv.orgacs.org However, some studies suggest that upon decompression, a third polymorph or a mixture of phases may be obtained. nih.govacs.org

Pressure Dependence of Phase Transition for Micro- and Nanocrystalline Forms

The pressure at which the zircon-to-scheelite phase transition occurs is dependent on the crystallite size of the HoVO₄ material. nih.govacs.org Studies have shown that nanocrystalline HoVO₄ exhibits a higher phase-transition pressure compared to its microcrystalline counterpart. nih.govacs.org

For microcrystalline HoVO₄, the transition to the scheelite structure has been observed to begin at approximately 7.2 GPa under quasi-hydrostatic conditions. nih.govacs.org In contrast, for nanocrystalline HoVO₄, the transition pressure is higher, occurring at around 8.7 GPa. nih.govnih.govacs.org This increase in transition pressure for the nanocrystalline form is attributed to the lattice contraction caused by the size effect. acs.orgacs.org It has also been noted that under non-hydrostatic conditions, the transition can be initiated at a lower pressure of 4.5 GPa. arxiv.orgresearchgate.net

The table below summarizes the transition pressures for different forms of HoVO₄.

| Material Form | Condition | Transition Pressure (GPa) |

|---|---|---|

| Microcrystalline | Quasi-hydrostatic | 7.2 nih.govacs.org |

| Nanocrystalline | Quasi-hydrostatic | 8.7 nih.govnih.govacs.org |

| Bulk | Non-hydrostatic | 4.5 arxiv.orgresearchgate.net |

| Bulk | Quasi-hydrostatic | 8.2 arxiv.orgresearchgate.net |

Compound Names

| Compound Name |

|---|

| This compound |

| Holmium vanadate (B1173111) |

| Holmium(III) oxide |

| Vanadium(V) oxide |

Irreversibility of the Zircon-to-Scheelite Transformation Upon Decompression

Under compression, HoVO₄ undergoes an irreversible phase transition from its native zircon structure to a scheelite-type structure. acs.orgacs.org This transformation is a first-order transition characterized by a significant volume collapse of approximately 11%. arxiv.org Experimental studies on HoVO₄ microcrystals and nanocrystals have shown that this structural change occurs at distinct pressures, specifically at 7.2 GPa for microcrystals and 8.7 GPa for nanocrystals. acs.orgacs.org The difference in transition pressure is attributed to the size effect, where the increased surface tension in nanocrystals leads to higher structural stability. nih.govacs.org

Upon decompression, the scheelite phase does not revert to the original zircon structure, confirming the irreversible nature of this transition. nih.govacs.orgacs.org Instead, a metastable scheelite phase is recovered at ambient pressure. researchgate.netresearchgate.net In some cases, upon release of pressure, the resulting material cannot be assigned to either the zircon or scheelite phase, suggesting the formation of a third polymorph or a mixture of phases. nih.govacs.org This irreversibility is a known characteristic of the zircon-to-scheelite transition in many AVO₄ compounds. hpstar.ac.cnarxiv.org

Evolution to Monoclinic Fergusonite-Type Structure (Space Group I2/a) at Elevated Pressures

With a further increase in pressure under non-hydrostatic conditions, the scheelite-type HoVO₄ undergoes a second, reversible phase transition to a monoclinic fergusonite-type structure, which has the space group I2/a. arxiv.orgresearchgate.net This transition has been observed to occur at approximately 20.4 GPa. arxiv.orgresearchgate.netarxiv.org The transformation from the scheelite to the fergusonite structure is characterized by a distortion of the crystal lattice, as indicated by the change in the monoclinic angle β. researchgate.net This subsequent transition has also been reported in other rare-earth orthovanadates. researchgate.netarxiv.org

Upon decompression, the fergusonite phase reverts to the scheelite phase, highlighting the reversible nature of this second transition. researchgate.net The scheelite phase is then retained as a metastable phase at ambient pressure. researchgate.netresearchgate.net

Theoretical Predictions for Ultra-High Pressure Structural Phases

Theoretical calculations, specifically ab initio studies, have been employed to predict the structural behavior of HoVO₄ at pressures beyond current experimental limits. arxiv.orgresearchgate.netarxiv.org These calculations are in strong agreement with experimental results observed under quasi-hydrostatic conditions. arxiv.orgresearchgate.netarxiv.org Theoretical models suggest the possibility of another phase transition occurring at approximately 32 GPa. arxiv.orgresearchgate.netarxiv.org Further theoretical work on related orthovanadates, such as NdVO₄, has predicted a transition to a monoclinic structure isomorphic to the BaWO₄-II type at very high pressures. ull.esupv.es

Influence of External and Internal Pressure on HoVO₄ Structure

The structural integrity and phase behavior of this compound are significantly influenced by both externally applied pressure and internal pressures arising from size effects.

Lattice Parameter Reduction and Size-Induced Radial Pressure Effects

A reduction in the crystal size of HoVO₄ from microscale to nanoscale leads to a decrease in its lattice parameters, particularly along the c-axis. nih.govacs.org This lattice contraction is a consequence of size-induced radial pressure, which is caused by surface tension at the crystallite surface. nih.govacs.org This internal pressure effectively increases the strength of the bonds within the nanocrystals, leading to enhanced structural stability. nih.govacs.org This increased stability is evidenced by higher Raman frequencies and a higher phase-transition pressure for nanocrystals compared to microcrystals. nih.govacs.org

The following table presents the unit-cell parameters for HoVO₄ microcrystals and nanocrystals, demonstrating the effect of size-induced pressure.

| Sample Type | a (Å) | b (Å) | c (Å) |

| Microcrystals | 7.110 | 7.110 | 6.281 |

| Nanocrystals | 7.110 | 7.110 | 6.264 |

| Bulk (for comparison) | 7.121 | 7.121 | 6.293 |

| Data sourced from Rietveld refinement of XRD patterns. nih.gov |

Role of Quasi-Hydrostatic and Non-Hydrostatic Conditions on Phase Behavior

The conditions under which pressure is applied play a crucial role in the phase transition behavior of HoVO₄. arxiv.orgresearchgate.netarxiv.org Under quasi-hydrostatic conditions, where the pressure is applied uniformly, the irreversible zircon-to-scheelite phase transition is observed at a higher pressure of 8.2 GPa. arxiv.orgresearchgate.netarxiv.org

In contrast, under non-hydrostatic conditions, which introduce deviatoric stresses, the onset of the zircon-to-scheelite transition is detected at a significantly lower pressure of 4.5 GPa. arxiv.orgresearchgate.netarxiv.org Furthermore, non-hydrostatic stresses are believed to trigger the subsequent reversible transition from the scheelite to the monoclinic fergusonite structure at 20.4 GPa. arxiv.orgresearchgate.netarxiv.org Theoretical calculations support the idea that deviatoric stresses can induce this second transition. arxiv.orgresearchgate.net In some instances under non-hydrostatic pressure, a partial decomposition of HoVO₄ has been observed. arxiv.orgresearchgate.net The influence of non-hydrostaticity on lowering transition pressures has also been noted in other orthovanadates. ull.es

Structural Stability and Phase Diagram Evolution of HoVO₄

The structural stability of HoVO₄ is dependent on pressure, crystal size, and the nature of the applied stress. The sequence of phase transitions under increasing pressure maps out the evolution of its phase diagram.

Starting from the ambient zircon structure, HoVO₄ transitions to a scheelite structure at high pressure. acs.orgacs.org The pressure at which this transition occurs is higher for nanocrystals (8.7 GPa) than for microcrystals (7.2 GPa), indicating greater stability of the zircon phase at the nanoscale. acs.orgacs.org This initial zircon-to-scheelite transformation is irreversible. acs.orgacs.org

The following table summarizes the observed phase transition pressures for HoVO₄ under different conditions.

| Material | Conditions | Transition | Onset Pressure (GPa) | Completion Pressure (GPa) | Reversibility |

| Microcrystals | Quasi-hydrostatic | Zircon → Scheelite | 7.2 | - | Irreversible |

| Nanocrystals | Quasi-hydrostatic | Zircon → Scheelite | 8.7 | - | Irreversible |

| Bulk | Quasi-hydrostatic | Zircon → Scheelite | 8.2 | - | Irreversible |

| Bulk | Non-hydrostatic | Zircon → Scheelite | 4.5 | 15.5 | Irreversible |

| Bulk | Non-hydrostatic | Scheelite → Fergusonite | 20.4 | - | Reversible |

| Data compiled from multiple high-pressure studies. acs.orgacs.orgarxiv.orgresearchgate.net |

At higher pressures, particularly under non-hydrostatic conditions, a further transition to a monoclinic fergusonite structure occurs around 20.4 GPa. arxiv.orgresearchgate.net This second transition is reversible. arxiv.orgresearchgate.net The scheelite phase that forms upon decompression from the fergusonite phase is metastable at ambient conditions. researchgate.netresearchgate.net The phase diagram of the broader rare-earth orthovanadate (REVO₄) series shows a systematic evolution of these transitions depending on the ionic radius of the rare-earth element. acs.orgacs.orgnih.gov

Advanced Spectroscopic Characterizations of Holmium Vanadium Tetraoxide

Raman Spectroscopy Investigations of HoVO₄

Raman spectroscopy provides detailed insights into the phonon modes of HoVO₄, which are sensitive to changes in crystal structure, interatomic distances, and bonding forces. These investigations have been crucial in mapping the compound's structural stability and phase transitions.

The application of high pressure is a key method for probing the structural stability of materials. In-situ Raman spectroscopy on HoVO₄ under pressures of up to 25.4 GPa has revealed significant, irreversible changes to its crystal structure. researchgate.netnipne.ronih.govacs.org These studies have been performed on both microcrystalline and nanocrystalline samples, showing that particle size influences the pressure at which phase transitions occur. researchgate.netnih.govacs.org

At ambient pressure, HoVO₄ crystallizes in the tetragonal zircon-type structure (space group I4₁/amd). arxiv.orgmdpi.com Group theory predicts 12 Raman-active modes for this structure. ull.esupv.es In experimental observations under ambient conditions, typically 8 of these 12 modes are clearly discernible. nih.govacs.org These modes are categorized as either external or internal vibrations. nih.govacs.org The external modes, which involve the motion of the Ho³⁺ cations and the rigid VO₄ units, are found in the low-frequency region (100–260 cm⁻¹). nih.govacs.org The internal modes, arising from the vibrations within the VO₄ tetrahedra, appear at higher frequencies (260–900 cm⁻¹). nih.govacs.org Below the transition pressure, all observed Raman peaks can be assigned to the zircon-type phase of HoVO₄. researchgate.netacs.org

Table 1: Raman Active Modes of Zircon-Type HoVO₄ at Ambient Pressure This table presents the observed Raman frequencies and their corresponding mode assignments for microcrystalline and nanocrystalline HoVO₄.

| Mode Assignment | Microcrystal Frequency (cm⁻¹) | Nanocrystal Frequency (cm⁻¹) |

|---|---|---|

| T(Eg) | 161 | 164 |

| R(Eg) | 211 | 213 |

| ν₂(B₂g) | 253 | 257 |

| ν₂(A₁g) | 372 | 379 |

| ν₄(B₁g) | 394 | 401 |

| ν₄(Eg) | 482 | 489 |

| ν₃(Eg) | 809 | 816 |

| ν₁(A₁g) | 886 | 890 |

As pressure is increased, a phase transition from the zircon structure to a denser scheelite-type structure is induced. This transformation is evidenced by the appearance of new peaks in the Raman spectrum. For microcrystalline HoVO₄, this irreversible transition begins at a pressure of 7.2 GPa. researchgate.netnih.govacs.org In nanocrystalline samples, the transition pressure is higher, initiating at 8.7 GPa, which suggests that smaller particle size enhances the structural stability of the zircon phase. researchgate.netnih.govacs.org

At the onset of the transition, new, initially weak and broad peaks emerge. For instance, in nanocrystals at 8.7 GPa, new peaks at approximately 145 cm⁻¹ and 379 cm⁻¹ are observed, which are assigned to the T(Bg) and ν₂(Bg) modes of the scheelite structure, respectively. researchgate.netacs.org As pressure is further increased to 11.7 GPa, another new peak corresponding to the T(Eg) mode of the scheelite phase appears at 202 cm⁻¹. nih.gov With increasing pressure, these new peaks gain intensity while the original zircon-phase peaks broaden and diminish, confirming the progression of the structural change. nih.gov This zircon-to-scheelite transformation is irreversible; upon release of pressure, the material does not return to the zircon structure but instead forms a third polymorph or a mixture of phases. researchgate.netnih.gov

Below the transition pressure, the frequencies of the zircon-type Raman modes exhibit a general shift towards higher wavenumbers (a blueshift) as the applied pressure compresses the crystal lattice and shortens interatomic distances. upv.es The rate of this shift with respect to pressure, known as the pressure coefficient (dω/dP), provides quantitative information about the behavior of each vibrational mode. These coefficients are determined by linear fits to the pressure-dependent frequency data. nih.govacs.org Discontinuities in the pressure dependence of these Raman frequencies serve as clear indicators of the pressure-induced structural transformation. nih.gov The pressure coefficients for HoVO₄ have been calculated for both the zircon and the high-pressure scheelite phases, confirming the higher stability of the nanocrystals through their higher Raman frequencies and pressure coefficients compared to microcrystals. nih.gov

Table 2: Pressure Coefficients for Raman Modes of HoVO₄ This table displays the pressure coefficients for the observed Raman modes in the zircon phase of microcrystalline and nanocrystalline HoVO₄.

| Mode Assignment | Microcrystal dω/dP (cm⁻¹/GPa) | Nanocrystal dω/dP (cm⁻¹/GPa) |

|---|---|---|

| T(Eg) | 2.9 | 3.3 |

| R(Eg) | 4.1 | 4.5 |

| ν₂(B₂g) | 1.1 | 0.4 |

| ν₂(A₁g) | 3.0 | 2.4 |

| ν₄(B₁g) | 1.4 | 0.1 |

| ν₄(Eg) | 2.9 | 3.1 |

| ν₃(Eg) | 5.0 | 5.4 |

| ν₁(A₁g) | 3.5 | 2.4 |

Polarized Raman spectroscopy is a critical technique for the definitive assignment of phonon mode symmetries. By using specific polarization configurations for the incident and scattered light relative to the crystal axes, modes of different symmetries can be selectively observed according to Raman tensor selection rules. mdpi.comwarwick.ac.uk

For zircon-type rare-earth orthovanadates like HoVO₄, group theory predicts Raman-active modes with A₁g, B₁g, B₂g, and Eg symmetries. ull.esupv.es A study of a series of rare-earth orthovanadate single crystals, including HoVO₄, confirmed that the observed room-temperature phonon spectra align with the expected mode distribution for the tetragonal zircon structure. osti.gov

While detailed polarized spectra for HoVO₄ are not widely available in the surveyed literature, studies on isostructural compounds like Lutetium Vanadium Tetraoxide (LuVO₄) illustrate the methodology. mdpi.com In such experiments, a single crystal is oriented, and spectra are collected in various Porto notations (e.g., X(YY)X̅, X(ZY)X̅). mdpi.com This allows for the unambiguous identification of each of the 12 predicted Raman modes, including those that are typically very weak and difficult to assign, such as the Eg(1), B₁g(2), and Eg(4) modes. mdpi.com This precise assignment is fundamental for a complete understanding of the lattice dynamics. mdpi.com

The vibrational spectrum of HoVO₄ is best understood by separating the phonon modes into two categories: internal modes of the vanadate (B1173111) (VO₄)³⁻ groups and external modes involving the motion of these tetrahedra as rigid units against the Ho³⁺ cations. nih.govarxiv.org This distinction is possible because the intracovalent forces within the VO₄ tetrahedra are much stronger than the forces linking the tetrahedra to the rest of the crystal lattice. arxiv.org

The internal modes are derived from the four fundamental vibrations of a free tetrahedron (ν₁, ν₂, ν₃, ν₄). nih.gov

ν₁ and ν₃ are stretching vibrations of the V-O bonds.

ν₂ and ν₄ are bending vibrations of the O-V-O angles. These modes are typically observed in the higher frequency range of the Raman spectrum, from approximately 260 cm⁻¹ to 900 cm⁻¹. nih.govacs.org

The external modes are found at lower frequencies, generally below 260 cm⁻¹. nih.govacs.org These can be further classified as:

Translational (T) modes: Involving the linear displacement of the VO₄ tetrahedra and Ho³⁺ ions.

Rotational (R) or librational modes: Involving the rotational oscillation of the VO₄ tetrahedra. nih.gov

The analysis of these distinct modes under pressure reveals key aspects of the zircon-to-scheelite phase transition mechanism. The softening (a decrease in frequency with pressure) of certain external modes can indicate a dynamic instability in the zircon lattice that drives the structural transformation. arxiv.org The isolation of the VO₄ tetrahedron is a common feature in many orthovanadate structures, making this analytical approach widely applicable. arxiv.org

In Situ Raman Studies under High Pressure

X-ray Diffraction (XRD) and Synchrotron Radiation Studies

X-ray diffraction is a fundamental tool for the characterization of crystalline materials like holmium vanadium tetraoxide. It allows for the identification of crystal phases, determination of crystallite size, and investigation of structural changes under extreme conditions.

Powder X-ray diffraction (XRD) is extensively used to confirm the crystalline phase of synthesized this compound. At ambient conditions, HoVO₄ typically crystallizes in a zircon-type tetragonal structure with the space group I4₁/amd. acs.orgarxiv.org The diffraction patterns obtained from powder XRD analysis show distinct peaks that are characteristic of this specific crystal structure. researchgate.net Rietveld refinement of the XRD data is a common practice to ensure the purity of the phase and to obtain precise lattice parameters. arxiv.orgresearchgate.net For instance, typical unit-cell parameters for microcrystalline HoVO₄ are approximately a = 7.110 Å and c = 6.281 Å, which are in close agreement with reference data. acs.org

The consistency of the experimental diffraction patterns with standard patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS card 15-0764), confirms the formation of the pure zircon-type structure without significant impurities. researchgate.net

The broadening of diffraction peaks in an XRD pattern, known as Debye-Scherrer broadening, is inversely related to the size of the crystallites in the sample. researchgate.netwikipedia.org This phenomenon is particularly noticeable when comparing nanocrystalline materials to their microcrystalline counterparts. For HoVO₄, the diffraction peaks of nanocrystals are visibly broader than those of microcrystals. researchgate.net

The mean size of the crystalline domains (τ) can be estimated using the Scherrer equation:

τ = (K * λ) / (β * cos(θ))

Where:

K is the shape factor, a dimensionless constant close to unity (typically ~0.9). wikipedia.org

λ is the wavelength of the X-rays used. wikipedia.org

β is the full width at half maximum (FWHM) of the diffraction peak after correcting for instrumental broadening, measured in radians. wikipedia.org

θ is the Bragg angle. wikipedia.org

This analysis provides a quantitative measure of the average crystallite size, which is a critical parameter for understanding the properties of nanomaterials. uc.eduucl.ac.uk It is important to distinguish crystallite size from particle size, as a single particle may be composed of multiple crystallites. uc.edu

High-pressure angle-dispersive X-ray diffraction (ADXRD) experiments, often utilizing synchrotron radiation for its high brilliance, are employed to study the structural stability and phase transitions of HoVO₄ under compression. arxiv.orgarxiv.org These studies have revealed that HoVO₄ undergoes pressure-induced phase transitions.

Under quasi-hydrostatic conditions, HoVO₄ undergoes an irreversible phase transition from the ambient zircon structure to a scheelite-type structure at approximately 8.2 GPa. arxiv.orgscispace.com When subjected to non-hydrostatic conditions, the onset of this transition is observed at a lower pressure of around 4.5 GPa. arxiv.orgscispace.com Further compression under non-hydrostatic conditions can lead to a second, reversible transition to a fergusonite-type structure at about 20.4 GPa. arxiv.orgarxiv.org In some experiments, partial decomposition of HoVO₄ has also been observed at high pressures. arxiv.orgarxiv.org

The phase transition pressure can also be influenced by the crystallite size. For instance, microcrystalline HoVO₄ transforms to the scheelite structure at about 7.2 GPa, whereas for nanocrystalline HoVO₄, this transition occurs at a higher pressure of 8.7 GPa. acs.org

Table 1: High-Pressure Phase Transitions of HoVO₄

| Initial Phase (Ambient) | High-Pressure Phase | Transition Pressure (GPa) | Conditions | Reference |

| Zircon | Scheelite | ~8.2 | Quasi-hydrostatic | arxiv.orgscispace.com |

| Zircon | Scheelite | ~4.5 | Non-hydrostatic | arxiv.orgscispace.com |

| Scheelite | Fergusonite | ~20.4 | Non-hydrostatic | arxiv.orgarxiv.org |

| Zircon (microcrystalline) | Scheelite | ~7.2 | acs.org | |

| Zircon (nanocrystalline) | Scheelite | ~8.7 | acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful technique for investigating the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation.

FTIR spectra of materials like this compound can reveal the presence of various functional groups, which are specific groups of atoms responsible for the molecule's characteristic chemical reactions. libretexts.orgresearchgate.net In the context of synthesized nanoparticles, FTIR can identify surface-adsorbed species or residual groups from the synthesis process. For example, broad vibrational bands around 3450 cm⁻¹ and 1400 cm⁻¹ in the FTIR spectrum of holmium oxide nanoparticles have been attributed to the stretching of hydroxyl (-OH) groups and adsorbed water molecules. nih.gov The presence of such groups can influence the surface properties and reactivity of the material. mdpi.com Chemical bonds within the material, such as covalent bonds, absorb infrared radiation at specific frequencies, causing them to stretch or bend. researchgate.net

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds, particularly the metal-oxygen (M-O) and vanadium-oxygen (V-O) bonds. The internal modes of the VO₄³⁻ tetrahedra are of particular interest. researchgate.net

In related vanadium compounds, distinct peaks are observed that correspond to different vibrational modes:

Symmetric stretching (νs) of V-O-V bonds can be observed at lower wavenumbers, for example, around 412 cm⁻¹. nih.gov

Asymmetric stretching (νas) of V-O-V bonds typically appears at higher wavenumbers, such as 818 cm⁻¹. nih.gov

The strong vibrational peak for the metal-oxygen (Ho-O) bond in holmium oxide has been identified around 560 cm⁻¹. nih.gov

Theoretical analyses, such as those based on density functional theory, can help in the precise assignment of these vibrational modes. nih.gov For instance, in ammonium (B1175870) metavanadate, V-O stretching vibrations are found in the 711 to 994 cm⁻¹ range. nih.gov These vibrational signatures are fundamental to understanding the bonding environment within the this compound crystal lattice.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive Spectroscopy (EDS)

Advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive Spectroscopy (EDS) are crucial for elucidating the surface chemistry and elemental composition of materials like this compound. These methods provide detailed insights into the valence states of the constituent elements and their spatial distribution, which are vital for understanding the material's properties and performance in various applications.

Surface Chemical Compositional Analysis and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of a holmium vanadate/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite, XPS was employed to investigate the surface chemical compositions and the valence states of the elements. nih.gov A survey scan confirmed the presence of holmium (Ho), vanadium (V), and oxygen (O) on the surface of the nanocomposite. nih.gov

High-resolution XPS spectra provided detailed information on the oxidation states of the individual elements:

Holmium (Ho): The high-resolution spectrum for Ho 4d showed two distinct peaks at binding energies of 162.4 eV and 158.5 eV. These peaks are assigned to the Ho 4d₃/₂ and Ho 4d₅/₂ spin-orbit components, respectively, confirming the presence of holmium in its typical +3 oxidation state. nih.gov

Vanadium (V): For vanadium, the V 2p spectrum exhibited peaks at binding energies of 524.28 eV and 518.3 eV. These correspond to the V 2p₁/₂ and V 2p₃/₂ oxidation states, respectively, which is characteristic of vanadium in the +5 state within the vanadate (VO₄³⁻) group. nih.govacs.org

Oxygen (O): The O 1s spectrum was deconvoluted into two peaks located at 534.8 eV and 531.6 eV. These peaks are attributed to oxygen vacancies and lattice oxygen, respectively, providing insight into the oxygen environment on the material's surface. nih.gov

The collective XPS data confirms the successful formation of the HoVO₄ structure with its constituent elements in the expected oxidation states.

Interactive Table: XPS Binding Energy Data for HoVO₄

| Element | Orbital | Binding Energy (eV) | Assignment |

| Holmium (Ho) | Ho 4d₃/₂ | 162.4 | Ho³⁺ |

| Ho 4d₅/₂ | 158.5 | Ho³⁺ | |

| Vanadium (V) | V 2p₁/₂ | 524.28 | V⁵⁺ |

| V 2p₃/₂ | 518.3 | V⁵⁺ | |

| Oxygen (O) | O 1s | 534.8 | Vacancy Oxygen |

| O 1s | 531.6 | Lattice Oxygen |

Elemental Mapping and Distribution in HoVO₄ Nanocomposites

Energy-Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to create elemental maps.

In studies of HoVO₄ nanocomposites, EDS analysis has been fundamental in confirming the elemental makeup and distribution. An EDS spectrum of a HoVO₄/P-CN nanocomposite verified the presence of holmium (Ho), vanadium (V), and oxygen (O) as the primary constituents of the holmium vanadate component. nih.govacs.org

Furthermore, elemental mapping provides a visual representation of the distribution of these elements across the nanocomposite. In the case of HoVO₄ nanostructures anchored on phosphorus-doped carbon nitride nanosheets, the mapping images clearly demonstrated the distinct and corresponding distributions of holmium, vanadium, and oxygen within the HoVO₄ nanostructures. nih.govacs.org This confirms that the elements are not just present but are co-located and form a discrete phase corresponding to this compound, which is well-distributed within the larger composite structure.

Electronic Structure and Optical Properties of Holmium Vanadium Tetraoxide

Electronic Band Structure Characterization through Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic band structure of materials like Holmium Vanadium Tetraoxide. In rare-earth vanadates, the electronic structure near the Fermi level is primarily determined by the molecular orbitals of the vanadate (B1173111) (VO₄)³⁻ ion. acs.orgresearchgate.net However, the specific rare-earth cation, in this case, Holmium (Ho³⁺), plays a crucial role in subtly modifying these electronic states. acs.orgresearchgate.net

The electronic band structures of vanadium oxides are generally influenced by the crystal structure, the splitting of energy levels due to the crystal field, and the strong hybridization between the Oxygen 2p and Vanadium 3d orbitals. njit.edu For insulating phases of vanadium oxides, the bands corresponding to valence electrons are typically fully occupied. njit.edu In Vanadium Pentoxide (V₂O₅), a related oxide, calculations have identified "intermediate bands" with narrow widths just below the main conduction bands, which are critical for optical and thermoelectric processes. njit.edu

Influence of Pressure on Electronic Band Gap Energy

The application of external pressure significantly alters the electronic band gap of rare-earth orthovanadates. Many of these compounds, which share a structural similarity with HoVO₄, undergo a pressure-induced structural phase transition from a zircon-type to a scheelite-type crystal structure. acs.org This transition is associated with a notable collapse of the band-gap energy. acs.org

In a detailed study on the analogous compound Yttrium Vanadate (YVO₄), the band gap was calculated as a function of pressure using both the Generalized Gradient Approximation (GGA) and GGA+U methods. The results, shown in the table below, indicate that the pressure coefficient of the band gap (dE_g/dP) is positive for the initial zircon phase and negative for the high-pressure scheelite phase. acs.orgresearchgate.net This behavior is a general characteristic of this class of vanadates.

| Phase | Calculation Method | Pressure (GPa) | Band Gap (eV) |

|---|---|---|---|

| Zircon | GGA | 0 | 3.5 |

| Zircon | GGA+U | 0 | 4.2 |

| Zircon | GGA | ~13 | 3.8 |

| Scheelite | GGA | ~13 | 3.2 |

| Scheelite | GGA+U | ~13 | 3.9 |

Role of Cation Substitution on Electronic States

Cation substitution is a recognized method for tuning the electronic and optical properties of materials. In vanadate compounds, substituting different cations can significantly influence the electronic states. acs.orgresearchgate.net This can involve replacing the primary cation (like Holmium) or introducing dopants into the crystal lattice. For instance, doping Yttrium Vanadate (YVO₄) with potassium (K⁺) ions has been shown to modify the crystal field and affect luminescence properties. acs.org

Similarly, the topochemical substitution of tin (Sn⁴⁺) into the Vanadium Pentoxide (V₂O₅) lattice demonstrates that a p-block cation can be installed directly onto the vanadium sublattice. nrel.gov This process, which creates oxygen vacancies and reduces V⁵⁺ to V⁴⁺, allows for the tuning of optical and electrical properties by controlling the concentration of the substituent and the resulting vacancies. nrel.gov While specific studies on cation substitution in HoVO₄ are not detailed in the provided results, the principles derived from these related vanadate systems are directly applicable, suggesting that its electronic states can be engineered through similar doping strategies.

Interband Transitions and Joint Density of States

Interband transitions, the excitation of electrons from the valence band to the conduction band, are fundamental to understanding the optical properties of a material. In vanadates, these transitions can be probed using optical spectroscopy and analyzed with theoretical calculations. aps.org The joint density of states (JDOS) represents the combined density of available electronic states in the valence and conduction bands that are separated by a specific energy, governing the probability of these transitions.

In studies of correlated metals like Strontium Vanadate (SrVO₃), a well-defined peak structure in the optical conductivity at around 70 meV was identified as originating from an interband transition. aps.org DFT calculations confirmed that this feature arises from optical excitations between bands split by orbital off-diagonal hopping terms. aps.org For Vanadium Pentoxide (V₂O₅), theoretical calculations predict an indirect band gap of approximately 1.7-1.9 eV and a direct band gap of around 2.2 eV, which correspond to the onset of significant interband transitions. researchgate.net These findings highlight that even in materials with simple crystal structures, interband transitions can make a significant contribution to the electrodynamic response. aps.org

Optical Dielectric Function and Absorption Characteristics

The optical properties of this compound are described by its frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). This function dictates how the material responds to an oscillating electromagnetic field, such as light. The analysis of the dielectric function provides insight into light absorption, reflection, and refraction.

First-principles calculations based on DFT have been successfully used to compute the complex dielectric functions for a variety of vanadium oxides, including V₂O₅, VO₂, and V₂O₃. researchgate.net The energies corresponding to peaks in the imaginary part of the dielectric function can be interpreted to understand the material's optical response as a function of structure and temperature. researchgate.net

Complex Dielectric Function Analysis (Real and Imaginary Parts)

The real part of the dielectric function, ε₁(ω), is related to the refractive index and describes how the speed of light is slowed within the material. The imaginary part, ε₂(ω), is directly related to the absorption coefficient and represents the energy dissipation of the electromagnetic field within the material. Peaks in the ε₂(ω) spectrum correspond to energies where strong absorption occurs due to electronic interband transitions. researchgate.netresearchgate.net

For various vanadium oxides, the dielectric function has been analyzed to understand their optical behavior. researchgate.net The table below summarizes key optical parameters for different vanadium oxides, which provide context for the expected properties of HoVO₄.

| Compound | Property | Value | Reference |

|---|---|---|---|

| V₂O₅ | Indirect Band Gap (Theoretical) | 1.63 eV | researchgate.net |

| V₂O₅ | Experimental Band Gap | ~2.3 eV | arxiv.org |

| VO₂ (Insulating) | Experimental Band Gap | 0.6-0.7 eV | researchgate.net |

| Sm₂O₃ | Experimental Band Gap | 4.33 eV | researchgate.net |

| ZnGa₂S₄ | Static Dielectric Constant ε₁(0) (Theoretical) | 19 | nampjournals.org.ng |

Photon Energy Dependence of Optical Properties

The optical properties of materials are strongly dependent on the energy of the incident photons. researchgate.netresearchgate.net At photon energies below the band gap, a material like HoVO₄ is expected to be largely transparent. As the photon energy approaches and exceeds the band gap energy, absorption increases dramatically due to the onset of interband transitions. This is reflected in the sharp rise of the absorption coefficient and the imaginary part of the dielectric function, ε₂(ω). researchgate.net

Studies on vanadium oxides show distinct peaks in the reflectivity and dielectric function spectra across a range from infrared to vacuum ultraviolet (up to 12 eV). njit.eduresearchgate.net The variation of the effective number of electrons participating in optical transitions can be calculated from the dielectric function, and changes in this number correspond to the peaks observed in the ε₂(ω) spectrum. researchgate.net For instance, in V₂O₅, optical absorption is understood to occur from transitions of d-electrons as well as from O 2p to V 3d states. njit.edu This detailed dependence on photon energy provides a comprehensive picture of the material's electronic structure.

Optical Conductivity Investigations of HoVO₄

The optical conductivity of a material describes its response to an applied time-varying electromagnetic field, such as light. It is a crucial parameter for understanding the electronic structure and the nature of electronic excitations. In HoVO₄, the optical conductivity is influenced by both interband and intraband transitions.

Interband Transitions: These transitions involve the excitation of an electron from an occupied state in a lower energy band (like the valence band) to an unoccupied state in a higher energy band (like the conduction band). slideshare.net In the context of HoVO₄, these transitions are primarily responsible for the absorption of photons with energies greater than the material's bandgap. scielo.br The imaginary part of the dielectric function, ε₂(ω), is strongly related to these interband transitions and the joint density of states. scielo.br The peaks observed in the absorption spectrum correspond to these interband transitions between occupied and unoccupied states. scielo.br

Intraband Transitions: These transitions occur within the same energy band, where an electron is excited to a higher energy state within that band. slideshare.net This process is particularly significant in metals and materials with free charge carriers. While HoVO₄ is generally considered an insulator or semiconductor, intraband transitions can still play a role, especially under conditions where a significant population of free carriers is generated, for instance, through doping or strong photoexcitation. The contribution of intraband transitions is most prominent at lower photon energies, often in the infrared region of the spectrum. mit.edu

First-principles investigations of the optical properties of RVO₄ compounds (where R can be a rare-earth element like Ho) have been conducted to understand these phenomena. scielo.br Such studies calculate the complex dielectric function, from which the optical conductivity can be derived. These calculations help in identifying the specific energy ranges where interband and intraband transitions dominate the material's optical response. scielo.br For instance, in some vanadates, a strong optical excitation observed at lower energies is attributed to interband transitions between bands split by orbital interactions. aps.org

Luminescence Properties and Spectroscopic Transitions in HoVO₄

This compound (HoVO₄) exhibits characteristic luminescence, a phenomenon where the material absorbs energy and then re-emits it as light. This property is primarily due to the electronic transitions within the 4f electron shell of the trivalent holmium ions (Ho³⁺).

Luminescence measurements of HoVO₄ nanoparticles have revealed several characteristic emission peaks for the Ho³⁺ ion. researchgate.netscispace.comresearchgate.net These peaks are observed in both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.netscispace.com

Specifically, under certain excitation conditions, HoVO₄ nanoparticles show two prominent luminescence peaks in the visible region and two in the NIR region. researchgate.netscispace.com In the visible spectrum, peaks are observed at approximately 590 nm, corresponding to the ⁵S₂, ⁵F₄ → ⁵I₈ transition, and at 650 nm, attributed to the ⁵F₅ → ⁵I₈ transition. researchgate.netscispace.com In the near-infrared region, emission peaks are found at around 750 nm (⁵F₄ → ⁵I₇) and 800 nm (⁵F₂ → ⁵I₆). researchgate.net Another study on nanoerythrocyte-like HoVO₄ identified the red emission from the ⁵F₅ → ⁵I₈ transition, peaking at 659 nm, as the most prominent. researchgate.net

The table below summarizes the characteristic luminescence peaks observed in HoVO₄.

| Region | Wavelength (nm) | Transition |

| Visible | ~590 | ⁵S₂, ⁵F₄ → ⁵I₈ |

| Visible | ~650 | ⁵F₅ → ⁵I₈ |

| Visible | ~550 | ⁵S₂ → ⁵I₈ |

| Near-Infrared | ~750 | ⁵F₄ → ⁵I₇ |

| Near-Infrared | ~800 | ⁵F₂ → ⁵I₆ |

| Near-Infrared | ~659 | ⁵F₅ → ⁵I₈ |

Data sourced from multiple studies on HoVO₄ nanoparticles. researchgate.netscispace.comresearchgate.net

The luminescence properties of HoVO₄ are dictated by the energy level structure of the Ho³⁺ ion within the vanadate crystal host. The 4f electrons of the Ho³⁺ ion give rise to a series of energy levels, or manifolds, denoted by spectroscopic terms such as ⁵I₈, ⁵I₇, ⁵F₅, and ⁵S₂. The ⁵I₈ manifold is the ground state, while the others are excited states. rsc.orgmdpi.com

In vanadate hosts, the crystal field created by the surrounding oxygen and vanadium ions splits these manifolds into a number of sublevels. Transitions between these energy levels result in the characteristic absorption and emission spectra of the material. For example, the prominent red emission around 650 nm is due to the transition from the ⁵F₅ excited state manifold down to the ⁵I₈ ground state manifold. scispace.comrsc.org Similarly, transitions to the ⁵I₇ manifold, the first excited state, also occur, giving rise to emissions in the near-infrared. researchgate.net

The energy transfer between different ions can also play a crucial role. For instance, in Tm³⁺, Ho³⁺ co-doped YVO₄, an efficient energy transfer from the ³F₄ state of Tm³⁺ to the ⁵I₇ state of Ho³⁺ has been observed, which is critical for achieving laser emission in the 2 µm region. iphy.ac.cn The relative concentrations of the dopant ions significantly influence the efficiency of this energy transfer. iphy.ac.cn

The following table details some of the key electronic transitions of the Ho³⁺ ion observed in vanadate and other host materials.

| Transition | Wavelength Region | Type |

| ⁵S₂, ⁵F₄ → ⁵I₈ | Green (~541-551 nm) | Emission |

| ⁵F₅ → ⁵I₈ | Red (~650-661 nm) | Emission |

| ⁵I₈ → ⁵I₇ | - | Absorption/Energy Transfer |

| ⁵I₈ → ⁵G₆, ⁵F₁ | Blue (~456 nm) | Absorption |

| ⁵I₈ → ⁵F₅ | Red (~650 nm) | Absorption |

| ⁵I₈ → ⁵I₆ | Near-Infrared (~1200 nm) | Absorption |

Data compiled from studies on Ho³⁺-doped vanadates and other similar hosts. rsc.orgmdpi.comsemanticscholar.org

The optical properties of HoVO₄, which crystallizes in a tetragonal structure, are often anisotropic, meaning they depend on the polarization of light relative to the crystal axes. acs.org This anisotropy is evident in polarized absorption and stimulated emission cross-section measurements.

Polarized Absorption: The absorption of light by the Ho³⁺ ions in the vanadate host can vary significantly depending on whether the electric field of the light is polarized parallel or perpendicular to the crystal's c-axis. aps.org This is because the selection rules for electronic transitions are dependent on the symmetry of the crystal field and the polarization of the incident light. aps.org

Stimulated Emission Cross-Section: The stimulated emission cross-section (σₑₘ) is a critical parameter that quantifies the likelihood of a stimulated emission event occurring at a specific wavelength. rp-photonics.comwikipedia.org It is a key factor in determining the potential of a material as a laser gain medium. iaea.orgnasa.gov In anisotropic crystals like Nd:YVO₄, a material closely related to HoVO₄, the stimulated emission cross-section is known to be dependent on the propagation direction and polarization of the emitted light. researchgate.net For instance, in Nd:YVO₄, the stimulated emission cross-section for the 1064 nm transition can vary significantly for light polarized parallel (π-polarization) versus perpendicular (σ-polarization) to the c-axis. researchgate.net While specific data for HoVO₄ is less common, similar anisotropic behavior is expected. The magnitude of the stimulated emission cross-section can be determined from fluorescence spectra or by analyzing the performance of a laser built with the material. iaea.orgresearchgate.net

The table below shows representative stimulated emission cross-section values for the related Nd:YVO₄ crystal, illustrating the typical magnitude and anisotropy of this parameter in vanadate hosts.

| Material | Wavelength (nm) | Polarization | Stimulated Emission Cross-Section (cm²) |

| Nd:YVO₄ | 1064 | π (E | |

| Nd:YVO₄ | 1342 | π (E | |

| Nd:YVO₄ | 1064.4 | Varies with angle | 5.5 x 10⁻¹⁹ to 13.4 x 10⁻¹⁹ |

Data sourced from studies on Nd:YVO₄. nasa.govresearchgate.net These values are illustrative for vanadate hosts.

The photoluminescence quantum yield (PLQY), or quantum efficiency, is a measure of the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield indicates that a large fraction of the absorbed energy is converted into light, with minimal losses to non-radiative processes like heat generation. nanoge.org

Concentration quenching is a common phenomenon that affects quantum efficiency. As the concentration of Ho³⁺ ions increases, the distance between them decreases, which can lead to non-radiative energy transfer processes between adjacent ions, thereby reducing the luminescence intensity and quantum yield. semanticscholar.org Therefore, for any given host material, there is an optimal doping concentration to achieve the maximum quantum efficiency. For example, in YVO₄:Ho³⁺ phosphors, the highest photoluminescence intensity was observed at a Ho³⁺ concentration of 3 mol%. semanticscholar.org

Magnetic Phenomena and Frustration in Holmium Vanadium Tetraoxide

Quantum Spin Liquid (QSL) Behavior in HoVO₄

A quantum spin liquid is a state of matter where magnetic moments, or spins, remain disordered and strongly correlated even at temperatures approaching absolute zero, instead of entering a conventionally ordered magnetic state. aps.org This behavior is often a consequence of geometric frustration and quantum fluctuations.

Evidence for 3D Quantum Spin Liquid State Candidate

Several key experimental observations suggest that Holmium vanadium tetraoxide is a candidate for a three-dimensional quantum spin liquid. arxiv.org A primary piece of evidence is the absence of long-range magnetic ordering (LRO) down to very low temperatures, as confirmed by heat capacity and magnetic susceptibility measurements. arxiv.orgnih.gov Instead of a sharp peak in heat capacity that would signify a phase transition to an ordered state, a broad hump is observed, indicating the presence of short-range magnetic correlations. arxiv.org

Furthermore, the residual heat capacity at low temperatures exhibits a distinct power-law behavior, following Tα where the exponent α is approximately 2. arxiv.orgnih.govresearchgate.net This T² dependence is a characteristic signature observed in other materials proposed to be 3D quantum spin liquids. arxiv.org AC susceptibility measurements also support the QSL hypothesis by ruling out spin freezing into a spin glass state. arxiv.orgnih.gov

Geometrical Magnetic Frustration and Spin-Spin Interactions

The origin of the potential QSL state in HoVO₄ lies in geometrical magnetic frustration. arxiv.org In an ideal crystal lattice, competing magnetic interactions prevent the simultaneous minimization of all interaction energies, leading to a highly degenerate ground state and the absence of long-range order. researchgate.net In HoVO₄, the arrangement of holmium ions (Ho³⁺) and the distorted HoO₈ polyhedra create multiple pathways for magnetic interactions. arxiv.orgresearchgate.net

Density functional theory (DFT) calculations have been crucial in elucidating the nature of these interactions. arxiv.orgnih.govresearchgate.net These calculations indicate that while the nearest-neighbor interactions are relatively weak, the second and third nearest-neighbor interactions are dominant. arxiv.orgnih.gov This dominance of longer-range interactions within the specific crystal geometry is believed to be the primary source of the strong magnetic frustration that suppresses long-range ordering and promotes the formation of a quantum spin liquid state. arxiv.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for probing the magnetic response of a material to an applied magnetic field and its evolution with temperature.

Temperature-Dependent DC Magnetic Susceptibility

Direct current (DC) magnetic susceptibility measurements of HoVO₄ reveal a broad maximum in the susceptibility curve at approximately 5 K. arxiv.org This feature is indicative of the onset of short-range antiferromagnetic correlations among the Ho³⁺ magnetic moments. arxiv.org Crucially, the absence of a sharp, cusp-like peak at lower temperatures further corroborates the suppression of long-range magnetic ordering. arxiv.orgnih.gov The data at higher temperatures can be analyzed to understand the effective magnetic moment of the holmium ions.

Crystal Field Effects on Ho³⁺ Ions in HoVO₄

The electronic properties of the Ho³⁺ ions within the crystal lattice are significantly influenced by the crystal field, which plays a crucial role in determining the magnetic behavior of the compound.

The crystal field of tetragonal symmetry in HoVO₄ lifts the degeneracy of the Ho³⁺ ion's ground state. arxiv.orgroyalsocietypublishing.org This results in a non-magnetic singlet ground state. arxiv.orgresearchgate.netjps.jp Spectroscopic and crystal field excitation studies have identified the energy levels of the Ho³⁺ ion. arxiv.org The first excited state is a doublet located at approximately 21 cm⁻¹ (around 30 K) above the ground state. arxiv.orgroyalsocietypublishing.org This first excited doublet exhibits a small zero-field splitting of about 3.3 K at low temperatures. arxiv.org Higher energy levels include a second excited singlet and a third excited doublet, which are accidentally degenerate at around 60 K. arxiv.org The presence of a non-magnetic singlet ground state is a key reason for the Van Vleck paramagnetism observed in HoVO₄ at low temperatures. royalsocietypublishing.org

| State | Energy (cm⁻¹) | Energy (K) | Degeneracy |

|---|---|---|---|

| Ground State | 0 | 0 | Singlet |

| First Excited State | ~21 | ~30 | Doublet |

| Second Excited State | ~47 | ~60 | Singlet |

| Third Excited State | ~47 | ~60 | Doublet |

When an external magnetic field is applied, the degeneracy of the energy levels is further lifted, a phenomenon known as the Zeeman effect. arxiv.orgtu-bs.dewikipedia.org The application of a magnetic field is believed to cause the splitting of the first and third excited doublets in HoVO₄. arxiv.org This splitting of the doublet states is observable in the behavior of the residual heat capacity, where the broad hump shifts to higher temperatures with increasing magnetic field strength (for fields ≥ 30 kOe). arxiv.org The optical Zeeman spectrum, which has been calculated based on crystal field parameters, shows good agreement with experimental observations for the lowest energy levels in magnetic fields up to 15 T. researchgate.net These calculations confirm that the lowest singlet state intersects with the lower component of the first excited doublet at a critical magnetic field. researchgate.net

Microscopic Magnetic Models and Interaction Parameters

To understand the origin of the magnetic frustration, microscopic models and density functional theory (DFT) calculations have been employed to evaluate the magnetic interaction parameters. arxiv.orgaps.org

DFT calculations have been performed to determine the strength of the magnetic interactions between holmium atoms at different distances. arxiv.org These calculations reveal the significance of interactions beyond the nearest neighbors. The first nearest neighbor (NN) interaction (J₁), at a distance of approximately 3.893 Å, is found to be ferromagnetic. arxiv.org However, the second (J₂) and third (J₃) nearest neighbor interactions, at distances of about 5.909 Å and along the c-axis respectively, are antiferromagnetic. arxiv.org Crucially, the calculations show that the antiferromagnetic third nearest neighbor interaction (J₃) is significantly larger in magnitude than the other two. arxiv.org This dominance of the second and third nearest neighbor interactions leads to the magnetic frustration in the system. arxiv.orgresearchgate.netresearchgate.netresearcher.life The frustrated geometry of spins formed by these competing interactions is likely responsible for preventing long-range magnetic order and potentially giving rise to a three-dimensional quantum spin liquid state at low temperatures. arxiv.org

| Interaction | Value (meV) | Type |

|---|---|---|

| J₁ (First Nearest Neighbor) | 4.306 | Ferromagnetic |

| J₂ (Second Nearest Neighbor) | -2.179 | Antiferromagnetic |

| J₃ (Third Nearest Neighbor) | -27.036 | Antiferromagnetic |

Frustrated Magnetic Networks

In HoVO₄, the holmium (Ho³⁺) ions are arranged in a crystal structure that leads to competing magnetic interactions. This competition can prevent the system from settling into a simple, ordered magnetic state at low temperatures, a phenomenon known as magnetic frustration. icm.edu.plifmpan.poznan.pl The interactions between the Ho³⁺ ions are primarily dipolar, with a smaller component of antiferromagnetic exchange. scite.ai This intricate balance of forces contributes to the frustration within the magnetic network. scite.ai

Recent studies suggest the presence of ferromagnetic interactions between the nearest-neighbor holmium atoms, while antiferromagnetic correlations exist among the second and third nearest neighbors. arxiv.org The disparity in the strength of these interactions is a significant indicator of magnetic frustration within the system. arxiv.org This frustration is a key factor in preventing long-range ordering of the electronic spin moments even at temperatures in the millikelvin range. arxiv.org The crystal structure, where non-magnetic VO₄ tetrahedra separate the holmium atoms, plays a crucial role in establishing this low-dimensional magnetism. arxiv.org

Enhanced Nuclear Magnetism in HoVO₄

A remarkable property of HoVO₄ is the phenomenon of enhanced nuclear magnetism. publish.csiro.au The holmium nucleus (¹⁶⁵Ho) possesses a nuclear spin which, through the hyperfine interaction, couples to the electronic moments of the Ho³⁺ ion. publish.csiro.auaip.org In the tetragonal crystal field of HoVO₄, the Ho³⁺ ion has a non-magnetic singlet ground state. royalsocietypublishing.org However, an external magnetic field can induce an electronic magnetic moment. This induced moment, in turn, creates a significantly larger magnetic field at the nucleus via the hyperfine interaction. ismar.org This enhancement is highly anisotropic, being much larger in the plane perpendicular to the tetragonal axis. ismar.org Consequently, the ¹⁶⁵Ho nuclear magnetic moments behave as if they are approximately 170 times larger than their intrinsic value. publish.csiro.au

Nuclear Antiferromagnetic Ordering in the mK Regime

This enhanced nuclear magnetism drives the system to enter a nuclear-driven antiferromagnetic state at temperatures in the millikelvin (mK) regime. publish.csiro.au Experiments involving enhanced nuclear cooling on single crystals of HoVO₄ have confirmed antiferromagnetic ordering of the enhanced nuclear spin system with a Néel temperature (Tₙ) of approximately 4.5 mK. journaldephysique.orgaip.org The minimum temperature reached in these experiments was around 1 mK. journaldephysique.org The interactions between the enhanced ¹⁶⁵Ho nuclear moments are primarily dipolar. scite.ai Theoretical predictions based on these dipolar interactions suggest a Néel temperature of 4.8 mK, which is in close agreement with experimental observations. scite.ai

A spin-flip transition, a reorientation of the antiferromagnetically ordered nuclear spins, has been observed in an applied magnetic field of about 140 gauss (14 mT). journaldephysique.org Further studies have identified this spin-flop phase in fields of a similar order of magnitude, confirming predictions based on the dipole-dipole interactions between the enhanced nuclear moments. iaea.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Nuclear Acoustic Resonance (NAR) Studies

Nuclear Magnetic Resonance (NMR) has been a pivotal technique for probing the magnetic properties of HoVO₄. royalsocietypublishing.orgwikipedia.org NMR measurements on both ¹⁶⁵Ho and ⁵¹V have been used to determine the parameters of the nuclear spin Hamiltonian. royalsocietypublishing.org These studies have quantified the enhanced nuclear Zeeman interaction and the nuclear electric quadrupole interaction. royalsocietypublishing.org The high degree of anisotropy in the magnetic properties is a key finding from these NMR investigations. royalsocietypublishing.org

Enhanced Nuclear Acoustic Resonance (NAR) has also been successfully employed to study HoVO₄. ox.ac.uk In these experiments, longitudinal acoustic waves are propagated through a single crystal of HoVO₄. ox.ac.uk A strong resonant absorption of these waves is observed at the enhanced nuclear resonance frequency. scite.ai The strength of this absorption is inversely proportional to the absolute temperature. osti.gov NAR studies have provided valuable information on the intrinsic direct spin-lattice relaxation process. osti.gov

Anisotropy of Magnetization in Strong External Magnetic Fields